Benzene, [(2-chlorocyclopentyl)thio]-
Description
Benzene, [(2-chlorocyclopentyl)thio]- is a substituted aromatic compound featuring a benzene ring linked to a 2-chlorocyclopentyl group via a sulfur atom (thioether bond). This structure combines the aromatic stability of benzene with the steric and electronic effects of the chlorinated cyclopentyl moiety.
Key structural attributes:
- Aromatic core: Benzene provides planar rigidity.
- Thioether linkage: The sulfur atom enhances reactivity (e.g., susceptibility to oxidation) and influences solubility.
- Chlorinated cyclopentyl substituent: The chlorine atom introduces polarity, while the cyclopentyl ring contributes steric bulk.
Properties
CAS No. |
100127-09-1 |
|---|---|
Molecular Formula |
C11H13ClS |
Molecular Weight |
212.74 g/mol |
IUPAC Name |
(2-chlorocyclopentyl)sulfanylbenzene |
InChI |
InChI=1S/C11H13ClS/c12-10-7-4-8-11(10)13-9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2 |
InChI Key |
RHSLVAMGAMGEBE-UHFFFAOYSA-N |
SMILES |
C1CC(C(C1)Cl)SC2=CC=CC=C2 |
Canonical SMILES |
C1CC(C(C1)Cl)SC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Limitations
Challenges and Data Gaps
- Experimental Data : Physical and thermodynamic properties (e.g., melting point, solubility) for the target compound are absent in the evidence, necessitating extrapolation from analogs.
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